molecular formula C22H23N5O3S B2613812 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 1021103-31-0

4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

Katalognummer: B2613812
CAS-Nummer: 1021103-31-0
Molekulargewicht: 437.52
InChI-Schlüssel: QTFTZMUPLQMPRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzenesulfonamide core linked via a carbonyl group to a piperazine ring, which is further substituted with a 6-(p-tolyl)pyridazin-3-yl moiety.

Eigenschaften

IUPAC Name

4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-16-2-4-17(5-3-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-6-8-19(9-7-18)31(23,29)30/h2-11H,12-15H2,1H3,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFTZMUPLQMPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps. One common method starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate . This is followed by an oxidation reaction using glacial acetic acid to obtain the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in achieving higher yields and consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced forms.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound shares structural motifs with several derivatives reported in the literature, primarily differing in substituents and heterocyclic systems. Below is a detailed comparison:

Table 1: Structural Comparison with Key Analogues
Compound ID/Name Core Structure Key Substituents Elemental Analysis (C/H/N/O/Other) Source
Target Compound Benzenesulfonamide-piperazine-pyridazine p-Tolyl (C₇H₇) on pyridazine; sulfonamide (SO₂NH₂) Theoretical: C ~62%, H ~5%, N ~15%, S ~8% N/A
3(b) () Imidazo[1,2-b]pyridazine-piperazine p-Tolyl; trifluoromethyl (CF₃) C-58.61%, H-4.66%, F-14.64%, N-17.99%
3(c) () Imidazo[1,2-b]pyridazine-piperazine 4-(Trifluoromethyl)phenyl (C₇H₄F₃) C-51.47%, H-3.41%, F-25.71%, N-15.80%
3(d) () Imidazo[1,2-b]pyridazine-piperazine Propan-1-one (C₃H₅O) C-68.47%, H-6.63%, N-20.04%
4-[5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide () Benzenesulfonamide-pyrazole p-Tolyl; trifluoromethyl (CF₃) on pyrazole Not reported
Compound 14 () Pyrimidine-piperazine 2-(Trifluoromethyl)phenyl; methylpyrimidine-carboxylic acid Not reported
Key Observations :

Heterocyclic Core: The target’s pyridazine ring differs from imidazopyridazine (3(b)–3(f)) and pyrazole () cores. Substitution at the 6-position of pyridazine (p-tolyl) contrasts with trifluoromethyl or halogenated aryl groups in analogues, affecting steric bulk and hydrophobicity .

Sulfonamide vs. Carbonyl/Sulfonyl Groups :

  • The benzenesulfonamide group in the target may enhance solubility compared to trifluoromethyl (3(b)) or propan-1-one (3(d)) substituents, which increase logP .
  • In , a pyrazole-linked benzenesulfonamide shows how heterocycle choice impacts bioactivity; pyridazines may offer better π-π stacking than pyrazoles .

Elemental Analysis :

  • The target’s theoretical sulfur content (~8%) is higher than in compounds (e.g., 3(b): 0% S), reflecting the sulfonamide group. Fluorine-rich analogues (e.g., 3(c): 25.71% F) prioritize halogen-mediated interactions .

Pharmacokinetic and Bioactivity Insights

While direct bioactivity data for the target compound are unavailable, trends from analogues suggest:

  • Antimicrobial Potential: Benzenesulfonamide derivatives () exhibit activity against gram-positive/-negative bacteria (e.g., Staphylococcus aureus, MIC ~2–8 µg/mL) and fungi (Aspergillus niger), likely via sulfonamide-mediated enzyme inhibition .
  • Solubility vs. Permeability : The p-tolyl group may improve membrane permeability compared to polar substituents (e.g., ’s carboxylic acid 14), but could reduce aqueous solubility .

Biologische Aktivität

The compound 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of the compound consists of a pyridazine ring, a piperazine moiety, and a sulfonamide group, which are known to influence its pharmacological properties. The presence of the p-tolyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes or receptors involved in disease pathways, particularly in the context of anti-tubercular and anti-inflammatory activities.

Target Enzymes

  • Equilibrative Nucleoside Transporters (ENTs) : The compound may inhibit ENTs, affecting nucleotide synthesis and adenosine regulation, which are crucial in various cellular processes.

Anti-Tubercular Activity

Recent studies have focused on the anti-tubercular properties of similar compounds. For instance, derivatives containing piperazine and pyridazine rings have shown significant inhibitory effects against Mycobacterium tuberculosis.

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293 cells)
6a1.353.73Non-toxic
6e2.184.00Non-toxic
7e--Non-toxic

Data adapted from recent studies on similar compounds .

Anti-Inflammatory Activity

Compounds with sulfonamide groups are often investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of pyridazine derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities to our target compound exhibited promising results, indicating potential efficacy in treating tuberculosis .
  • Structure-Activity Relationship (SAR) : Research focused on SAR revealed that modifications to the piperazine and pyridazine components significantly influenced biological activity. The presence of electron-donating groups enhanced potency against target pathogens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.